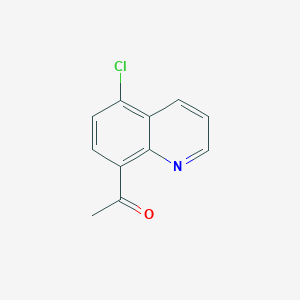
1-(5-Chloroquinolin-8-yl)ethanone
Descripción general
Descripción
1-(5-Chloroquinolin-8-yl)ethanone, also known as 5-chloro-8-quinolinol, is a synthetic organic compound with a molecular formula of C9H7ClO. It is a colorless solid with a melting point of 140-141°C. The compound is of interest for its potential use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-Diabetic Applications
1-(5-Chloroquinolin-8-yl)ethanone derivatives demonstrate promising antioxidant activities. These compounds, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and others, have been shown to effectively reduce high glucose levels in the human body, suggesting potential applications as anti-diabetic agents. The antioxidant activity of these compounds was confirmed through experiments using the DPPH method, exhibiting significant inhibition comparable to ascorbic acid, a known antioxidant. This property is particularly relevant for managing oxidative stress related to diabetes and other metabolic disorders (Murugavel, Prasanna Stephen, Subashini, & Ananthakrishnan, 2017).
Anticancer Potential
Some chloroquinoline derivatives, including those structurally related to this compound, have been synthesized and evaluated for their effectiveness against various cancer cell lines. Specifically, certain derivatives showed substantial cytotoxicity against human breast and prostate cancer cells. This activity is linked to the inhibition of the VEGFR-II signaling pathway, which is crucial in cancer management (Aboul-Enein, El-Azzouny, Ragab, & Hamissa, 2017).
Antiplasmodial and Antimicrobial Properties
This compound and its analogs have shown significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This activity has been observed in both chloroquine-sensitive and resistant strains, highlighting its potential in malaria therapy. Additionally, these compounds exhibit antimicrobial properties, including antibacterial and antifungal activities, which further enhance their therapeutic potential (Beagley, Blackie, Chibale, Clarkson, Moss, Smith, & Su, 2003).
Structural and Computational Analysis
The structural elucidation of these chloroquinoline derivatives, including those similar to this compound, has been a significant area of research. Advanced techniques like X-ray diffraction, FTIR, NMR, and computational methods like DFT calculations have been utilized. These studies provide insights into the molecular properties, binding interactions, and potential pharmacological profiles of these compounds, which are crucial for understanding their mechanism of action and for further drug development (Murugavel, Stephen, Subashini, Reddy, & Ananthakrishnan, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(5-chloroquinolin-8-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKBPBNGEGDMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


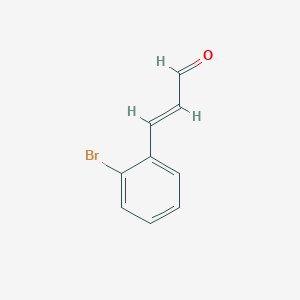
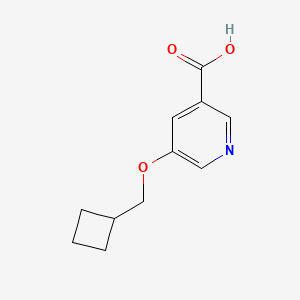
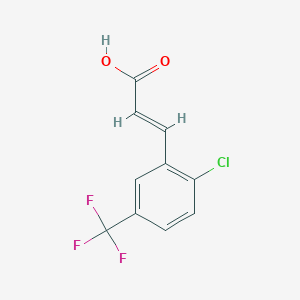
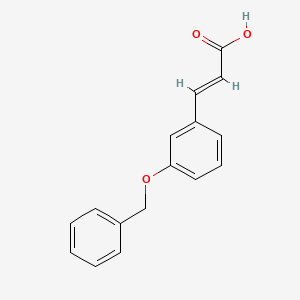
![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)
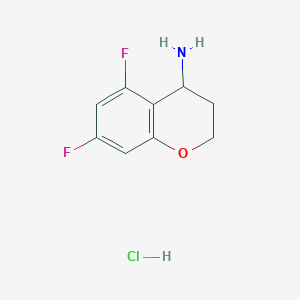
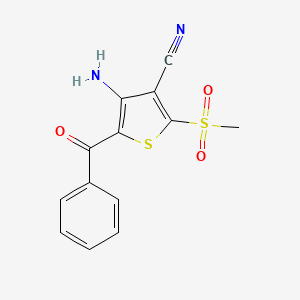

![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)
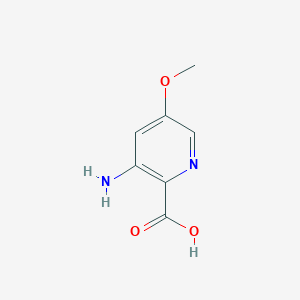
![3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl](/img/structure/B3034136.png)

![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)
